molecular formula C19H22BrN3O3 B6084227 1-(5-bromo-2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B6084227
M. Wt: 420.3 g/mol
InChI Key: UISMUIOFJGQYEF-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzyl chloride and 3-nitrobenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine reacts with the benzyl chlorides under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride, converting nitro groups to amines.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine
  • 1-(5-bromo-2-methoxybenzyl)-4-(2-nitrobenzyl)piperazine
  • 1-(5-bromo-2-methoxybenzyl)-4-(3-aminobenzyl)piperazine

Uniqueness

1-(5-bromo-2-methoxybenzyl)-4-(3-nitrobenzyl)piperazine is unique due to the specific combination of substituents on the benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O3/c1-26-19-6-5-17(20)12-16(19)14-22-9-7-21(8-10-22)13-15-3-2-4-18(11-15)23(24)25/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISMUIOFJGQYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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